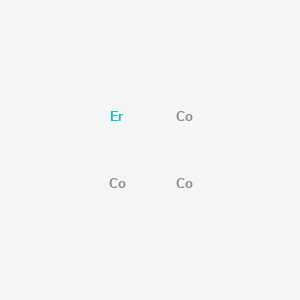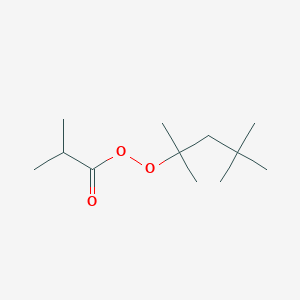
Cobalt;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;terbium is a compound formed by the combination of cobalt and terbium Both elements belong to different groups in the periodic table, with cobalt being a transition metal and terbium being a rare earth element
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. The co-precipitation method involves the simultaneous precipitation of cobalt and terbium ions from a solution, followed by calcination to obtain the desired compound. The sol-gel method involves the formation of a gel from a solution containing cobalt and terbium precursors, which is then dried and calcined. Hydrothermal synthesis involves the reaction of cobalt and terbium precursors in an aqueous solution at high temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves the co-precipitation method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound with high purity and uniformity. The process involves the use of inexpensive precursors and can be easily scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of cobalt oxide and terbium oxide, while reduction reactions may produce metallic cobalt and terbium.
Wissenschaftliche Forschungsanwendungen
Cobalt;terbium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen reduction reaction (ORR) in fuel cells . In biology, this compound compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, this compound is used to develop advanced materials with enhanced magnetic and electronic properties .
Wirkmechanismus
The mechanism of action of cobalt;terbium involves the interaction of cobalt and terbium ions with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, thereby enhancing the efficiency of the reaction. The unique electronic structure of cobalt and terbium allows for the formation of stable intermediates, which play a crucial role in the overall reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share similar properties due to the presence of rare earth elements, but this compound is unique in its ability to form stable intermediates and exhibit enhanced catalytic activity. The presence of terbium in the compound also imparts unique magnetic and electronic properties, making it a valuable material for various applications .
Similar Compounds
- Cobalt;gadolinium
- Cobalt;dysprosium
- Cobalt;holmium
- Cobalt;erbium
Eigenschaften
CAS-Nummer |
12432-89-2 |
|---|---|
Molekularformel |
CoTb3 |
Molekulargewicht |
535.7093 g/mol |
IUPAC-Name |
cobalt;terbium |
InChI |
InChI=1S/Co.3Tb |
InChI-Schlüssel |
HVSJGCDWBMHAFA-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Tb].[Tb].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
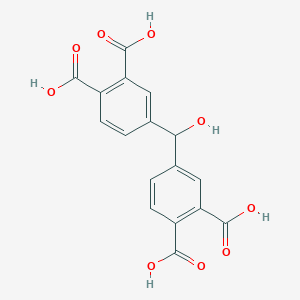
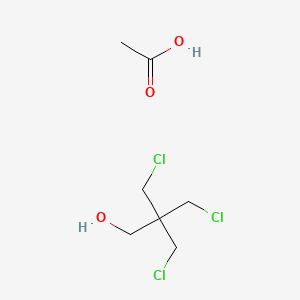

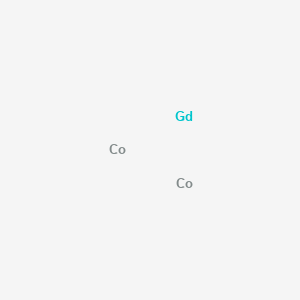
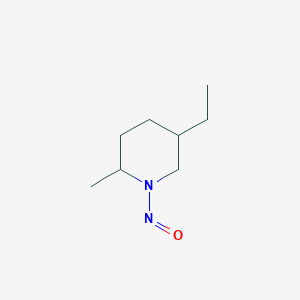
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
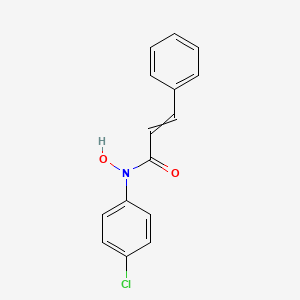
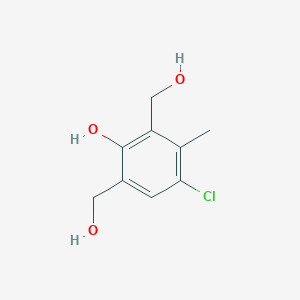

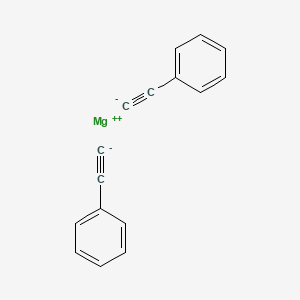
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
